1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEARCZZRHMGRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: This involves the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution or coupling reactions.
Final Coupling with Phenylbutanone: The final step involves coupling the substituted pyridazinone with phenylbutanone using coupling agents like HBTU or EDC in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.
Scientific Research Applications
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to explore its analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Profiles
- Enzyme Inhibition: Pyridine-based analogs UDO and UDD inhibit CYP51, a key enzyme in Trypanosoma cruzi survival, with efficacy comparable to posaconazole . The target compound’s morpholinopyridazine group may similarly target enzymes involved in parasitic or cancer pathways.
- The target compound’s butanone-piperazine scaffold may lack urea-mediated hydrogen bonding but could compensate with enhanced lipophilicity from the phenyl group.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) likely falls within the range of MK69 (420 g/mol) and urea derivatives (466–602 g/mol), adhering to Lipinski’s rule for drug-likeness .
- Solubility: The morpholinopyridazine moiety may improve water solubility compared to trifluoromethylphenyl (MK69) or thiophenyl (MK45) groups, which are more hydrophobic .
Biological Activity
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 320.41 g/mol. It features a piperazine ring, a pyridazine moiety, and a phenylbutanone structure, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The morpholine and piperazine groups enhance its lipophilicity and receptor binding affinity.
Antidepressant Effects
Research indicates that the compound exhibits antidepressant-like effects in animal models. In a study evaluating its efficacy, doses of 20 mg/kg and 40 mg/kg were administered to mice, showing significant reductions in immobility time during the forced swim test, suggesting an increase in serotonergic activity .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism for treating inflammatory disorders .
Analgesic Activity
In addition to its antidepressant and anti-inflammatory effects, the compound has shown promising analgesic properties. In pain models, it significantly reduced pain responses compared to control groups, indicating its potential use in pain management therapies .
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Mice were treated with varying doses (20 mg/kg and 40 mg/kg) before inducing inflammation.
- Results : The compound significantly reduced paw edema compared to the control group, highlighting its therapeutic potential in inflammatory diseases .
- Evaluation of Antidepressant Effects :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the bioavailability of this compound. Preliminary studies suggest that it has favorable absorption characteristics with a half-life conducive to therapeutic use. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Safety Profile
Initial toxicity assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm its safety for human use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
